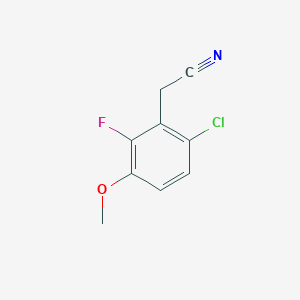
6-Chloro-2-fluoro-3-methoxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 1017777-80-8. It has a molecular weight of 199.61 and its IUPAC name is (6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClFNO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 85-87 degrees Celsius . It is a solid at ambient temperature .Scientific Research Applications
Synthesis of Bioactive Heterocycles
6-Chloro-2-fluoro-3-methoxyphenylacetonitrile derivatives serve as key intermediates in the synthesis of bioactive heterocycles. The presence of a nitrile function allows for C-C bond formation reactions, crucial in creating compounds with potential anti-cancer, anti-inflammatory, and anti-parasitic properties. The incorporation of fluorine atoms enhances the activity of medicinal compounds across various therapeutic areas, including central nervous system agents, antibiotics, and cardiac therapy (Naveen et al., 2006).
Photophysical and Optical Properties
The derivatives of this compound have been studied for their photophysical and optical properties. These compounds exhibit significant absorption and fluorescence, making them candidates for applications in fluorescence spectroscopy and materials science. The effects of solvent polarity on emission spectra, the fluorescence quantum yields, and the potential for hydrogen bonding interactions highlight their versatility in scientific research (Jukić et al., 2010).
Development of Fluorophores
Fluorophores based on the structural motifs of this compound have been explored for their spectral properties in solution and polymer matrices. These studies contribute to the understanding of how structural modifications affect fluorescence intensity, quantum yields, and the Stokes shift. Such insights are valuable for designing efficient solid-state red-emitting materials for use in optoelectronic devices and fluorescence-based sensors (Danko et al., 2011).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H302+H332;H311;H315;H319;H335, which indicate various risks including harm if swallowed or inhaled, skin and eye irritation, and respiratory irritation . The precautionary statements include P280;P312;P302+P352, which advise wearing protective gloves and eye protection, calling a poison center or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .
properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGWFRPTDBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)
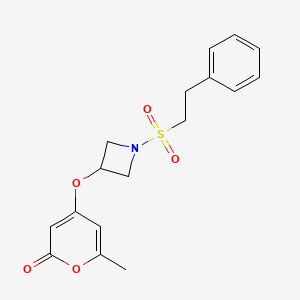
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2699601.png)
![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)
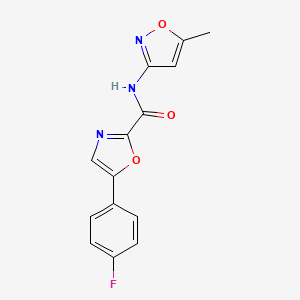
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)
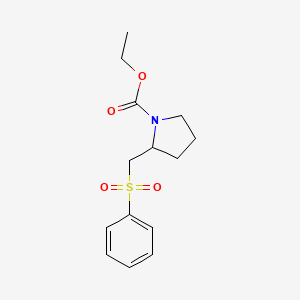
![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)
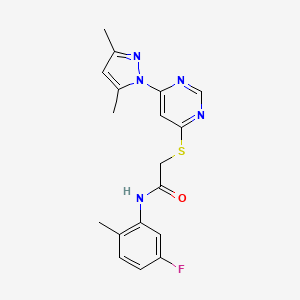
![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)